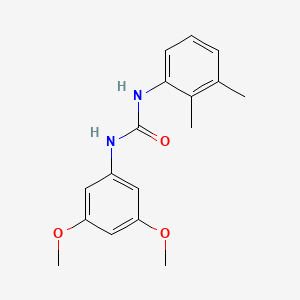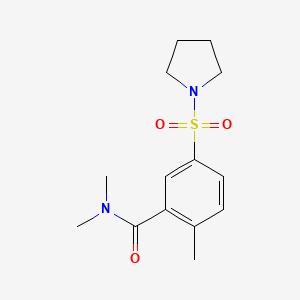
N-(3,5-dimethoxyphenyl)-N'-(2,3-dimethylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dimethoxyphenyl)-N'-(2,3-dimethylphenyl)urea, also known as DMPEU, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPEU is a urea derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
作用机制
The mechanism of action of N-(3,5-dimethoxyphenyl)-N'-(2,3-dimethylphenyl)urea is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, including serotonin, dopamine, and GABA. This compound has been found to increase the levels of these neurotransmitters in the brain, resulting in its anticonvulsant, antidepressant, and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of monoamine oxidase (MAO) activity, which is responsible for the breakdown of neurotransmitters such as serotonin and dopamine. This compound has also been found to increase the levels of GABA, an inhibitory neurotransmitter that is involved in the regulation of anxiety and seizure activity.
实验室实验的优点和局限性
N-(3,5-dimethoxyphenyl)-N'-(2,3-dimethylphenyl)urea has various advantages and limitations for lab experiments. One advantage is its high potency, which allows for the use of lower concentrations in experiments. However, this compound has a short half-life, which may limit its use in long-term experiments. This compound also has poor solubility in water, which may limit its use in certain experiments.
未来方向
There are various future directions for the study of N-(3,5-dimethoxyphenyl)-N'-(2,3-dimethylphenyl)urea, including the development of more efficient synthesis methods, the investigation of its potential use as a herbicide, and the study of its effects on other neurotransmitter systems. This compound may also have potential applications in the treatment of other neurological disorders, such as Parkinson's disease and schizophrenia. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively. This compound has been found to have anticonvulsant, antidepressant, and anxiolytic properties, making it a potential candidate for the treatment of neurological disorders. This compound has various advantages and limitations for lab experiments, and there are various future directions for its study. Further research is needed to fully understand the potential applications of this compound in various fields.
合成方法
N-(3,5-dimethoxyphenyl)-N'-(2,3-dimethylphenyl)urea can be synthesized using various methods, including the reaction of 3,5-dimethoxyaniline with 2,3-dimethylphenyl isocyanate in the presence of a base such as triethylamine. The reaction mixture is then heated under reflux for a few hours, and the resulting product is purified using column chromatography. Other methods of synthesis include the reaction of 3,5-dimethoxyaniline with 2,3-dimethylphenyl carbamate in the presence of a base, or the reaction of 3,5-dimethoxyphenyl isocyanate with 2,3-dimethylaniline.
科学研究应用
N-(3,5-dimethoxyphenyl)-N'-(2,3-dimethylphenyl)urea has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and agriculture. This compound has been found to have anticonvulsant, antidepressant, and anxiolytic properties, making it a potential candidate for the treatment of neurological disorders such as epilepsy, depression, and anxiety. This compound has also been studied for its potential use as a herbicide, as it has been found to inhibit the growth of certain plant species.
属性
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-(2,3-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-11-6-5-7-16(12(11)2)19-17(20)18-13-8-14(21-3)10-15(9-13)22-4/h5-10H,1-4H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXYADRTHGQUEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NC2=CC(=CC(=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5320586.png)
![ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-2-{[5-(2-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5320589.png)
![3-(1H-imidazol-2-yl)-N-[(7R,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]benzamide](/img/structure/B5320590.png)

![N-[2-(1-adamantyl)ethyl]-4-ethoxybenzenesulfonamide](/img/structure/B5320602.png)
![N-(3-{5-[(E)-2-phenylvinyl]-1,2,4-oxadiazol-3-yl}phenyl)thiophene-2-carboxamide](/img/structure/B5320608.png)
![N-(2-methylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5320617.png)
![6-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-(6-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5320630.png)

![2-[(3-methylbutyl)sulfonyl]-N-1,3,4-thiadiazol-2-ylbenzamide](/img/structure/B5320650.png)
![4-[1-(3,5-difluoro-4-methoxybenzoyl)-3-pyrrolidinyl]benzoic acid](/img/structure/B5320660.png)
![2-[(6-phenyl-1,2,4-triazin-3-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5320665.png)
![N-({2-[(6-methylpyridin-3-yl)oxy]pyridin-3-yl}methyl)-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5320667.png)
![2-(1H-benzimidazol-2-yl)-3-[3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]acrylonitrile](/img/structure/B5320675.png)